molecular formula C5H4CuLiNS B12330785 Lithium;copper;thiophene;cyanide

Lithium;copper;thiophene;cyanide

Cat. No.: B12330785
M. Wt: 180.7 g/mol
InChI Key: SPEREMLQASQQET-UHFFFAOYSA-N
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Description

Lithium;copper;thiophene;cyanide is a complex compound that integrates the unique properties of lithium, copper, thiophene, and cyanide Each of these components contributes distinct characteristics, making the compound valuable in various scientific and industrial applications Thiophene, a sulfur-containing heterocycle, is known for its aromaticity and stability, while cyanide groups are highly reactive and versatile in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;copper;thiophene;cyanide typically involves the coordination of lithium and copper ions with thiophene and cyanide ligands. One common method is the reaction of thiophene with lithium cyanide and copper(I) cyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;copper;thiophene;cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper and lithium, which can further react with other compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the cyanide group.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of thiophene derivatives.

Scientific Research Applications

Lithium;copper;thiophene;cyanide has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.

Mechanism of Action

The mechanism of action of lithium;copper;thiophene;cyanide involves the interaction of its components with various molecular targets. The thiophene ring can participate in π-π interactions, while the cyanide group can form strong bonds with metal ions. Lithium and copper ions can facilitate electron transfer processes, making the compound effective in catalytic and electrochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Lithium;copper;benzene;cyanide: Similar structure but with a benzene ring instead of thiophene.

    Lithium;copper;pyridine;cyanide: Contains a pyridine ring, offering different electronic properties.

    Lithium;copper;furan;cyanide: Features a furan ring, which is an oxygen-containing heterocycle.

Uniqueness

Lithium;copper;thiophene;cyanide is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C5H4CuLiNS

Molecular Weight

180.7 g/mol

IUPAC Name

lithium;copper;thiophene;cyanide

InChI

InChI=1S/C4H4S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-4H;;;/q;-1;;+1

InChI Key

SPEREMLQASQQET-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#N.C1=CSC=C1.[Cu]

Origin of Product

United States

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